N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide
Description
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl chain to a 4-ethoxy-3-fluorobenzenesulfonamide group. The triazolopyrimidine scaffold is known for its versatility in medicinal and agrochemical applications due to its ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O3S/c1-2-25-15-6-5-13(8-14(15)17)26(23,24)21-7-3-4-12-9-18-16-19-11-20-22(16)10-12/h5-6,8-11,21H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWVWJBOKRVMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle progression. The compound fits into the CDK2 active site through essential hydrogen bonding with Leu83. This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells.
Biochemical Pathways
The compound affects the ERK signaling pathway , resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This suppression of the ERK signaling pathway leads to the induction of cell apoptosis and G2/M phase arrest, and regulation of cell cycle-related and apoptosis-related proteins.
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity.
Result of Action
The compound exhibits significant inhibitory effects on the growth of various cell lines, including MCF-7, HCT-116, and HepG-2. It shows superior cytotoxic activities with IC50 values ranging from 45 to 97 nM for MCF-7 and 6 to 99 nM for HCT-116. The compound also induces significant alterations in cell cycle progression and apoptosis within cells.
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide is a compound that belongs to the class of triazolo-pyrimidines. This class is known for its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. The unique structural features of this compound contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a triazolo ring fused with a pyrimidine structure, which is substituted with various functional groups that enhance its biological activity.
Biological Activity Overview
Research on the biological activity of this compound has highlighted several key areas:
-
Anticancer Activity :
- Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives of triazolo-pyrimidines have been shown to inhibit cell proliferation in MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines.
- A study indicated that certain triazolo-pyrimidine derivatives exhibit IC50 values in the micromolar range against these cell lines, suggesting strong anticancer potential .
-
Antimicrobial Properties :
- Triazolo-pyrimidine compounds have been reported to possess antimicrobial activity against a range of pathogens. In vitro studies show that these compounds can inhibit the growth of bacteria and fungi.
- Specific derivatives have demonstrated effectiveness against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the triazole and pyrimidine rings.
| Substituent | Effect on Activity |
|---|---|
| Ethoxy group | Enhances lipophilicity and cellular uptake |
| Fluoro group | Increases potency through electronic effects |
| Sulfonamide group | Contributes to binding affinity with biological targets |
Case Studies
- Cytotoxicity Assays : A series of experiments were conducted to evaluate the cytotoxic effects of various triazolo-pyrimidine derivatives on cancer cell lines. Results indicated that modifications at the 6-position of the triazole significantly enhanced activity against MCF-7 cells .
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents and functional groups:
Key Observations:
Structural Variations: The target compound and 2034615-50-2 () share identical molecular formulas (C20H25N5O2) but differ in substituents: the former has a sulfonamide group, while the latter uses a propanamide linkage. This difference may alter solubility and target binding .
Synthesis Methods :
Suzuki coupling is a common strategy for triazolopyrimidine derivatives, as seen in Compound 3 () and 2034615-50-2 () . The target compound likely follows a similar route .
Biological Activity :
- Compound 3 () demonstrates potent kinetoplastid inhibition, attributed to its difluoromethylpyridine group, which may enhance membrane permeability .
- Ametoctradin HCl Metabolite () is linked to fungicidal activity, suggesting triazolopyrimidines’ agrochemical utility . The target compound’s ethoxy-fluoro-sulfonamide group may confer herbicidal or antimicrobial properties, though direct evidence is lacking.
Physicochemical Properties: Fluorine and ethoxy groups in the target compound likely improve metabolic stability and logP compared to non-halogenated analogs (e.g., 2034615-50-2) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide, and how are intermediates characterized?
- Answer : Synthesis typically involves multi-step protocols, such as coupling triazolo-pyrimidine precursors with fluorobenzenesulfonamide derivatives via nucleophilic substitution. For example, sulfonamide formation can be achieved using 4-ethoxy-3-fluorobenzenesulfonyl chloride with a triazolo-pyrimidine-propylamine intermediate under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Characterization of intermediates includes NMR (¹H, ¹³C, ¹⁹F), LC-MS, and elemental analysis to verify purity and structural integrity .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for triazolo-pyrimidine) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂).
- ¹⁹F NMR : Detects the fluorobenzenesulfonamide moiety (δ -110 to -115 ppm).
- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 434.12).
- FT-IR : Validates sulfonamide S=O stretching (1350–1150 cm⁻¹) .
Q. How can researchers assess the solubility and stability of this compound under physiological conditions?
- Answer : Conduct pH-dependent solubility studies (e.g., PBS buffer at pH 2.0, 7.4) using UV-Vis spectrophotometry. Stability is evaluated via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Note: The ethoxy group enhances lipophilicity (logP ~2.8), requiring co-solvents like DMSO for in vitro assays .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets (e.g., kinases)?
- Answer :
- Molecular Docking : Use AutoDock Vina to model interactions between the triazolo-pyrimidine core and ATP-binding pockets.
- MD Simulations (GROMACS) : Assess binding stability over 100 ns, focusing on hydrogen bonds (e.g., sulfonamide NH with Asp86 in kinases).
- QSAR : Correlate substituent effects (e.g., fluorine vs. ethoxy) with IC₅₀ values from enzyme assays .
Q. What experimental strategies resolve contradictions in biological activity data across different assays?
- Answer :
- Dose-Response Curves : Test across a broad concentration range (nM–μM) to identify off-target effects.
- Counter-Screens : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement.
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .
Q. How can process engineering improve the scalability of this compound’s synthesis while minimizing waste?
- Answer :
- Flow Chemistry : Optimize exothermic steps (e.g., sulfonylation) using microreactors for better temperature control.
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.
- In-Line Analytics : FTIR monitors reaction progress, reducing purification steps .
Q. What advanced analytical methods are required to characterize polymorphic forms or stereochemical ambiguities?
- Answer :
- Powder XRD : Distinguish crystalline polymorphs (e.g., Form I vs. Form II).
- Solid-State NMR : Resolves spatial arrangements of fluorine and ethoxy groups.
- Chiral HPLC : Separates enantiomers (if present) using cellulose-based columns .
Methodological Considerations
Q. How should researchers design a robust SAR study for derivatives of this compound?
- Answer :
- Analog Design : Systematically vary substituents (e.g., replace ethoxy with methoxy or trifluoromethoxy).
- Biological Testing : Prioritize assays measuring target inhibition (e.g., kinase activity) and ADMET properties (e.g., microsomal stability).
- Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., Hammett σ) with activity .
Q. What controls are essential for ensuring reproducibility in biological evaluations?
- Answer :
- Positive Controls : Use known inhibitors (e.g., staurosporine for kinase assays).
- Vehicle Controls : Test DMSO/solvent effects at all concentrations.
- Blinded Experiments : Randomize sample processing to eliminate bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
